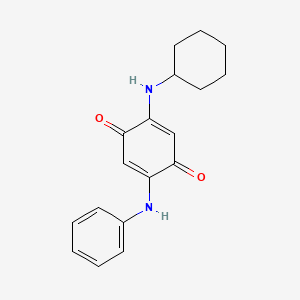

CPPD-Q

Description

BenchChem offers high-quality CPPD-Q suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CPPD-Q including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H20N2O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2-anilino-5-(cyclohexylamino)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C18H20N2O2/c21-17-12-16(20-14-9-5-2-6-10-14)18(22)11-15(17)19-13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14,19-20H,2,5-6,9-10H2 |

InChI Key |

UBQBKNFAICQJRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=O)C(=CC2=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of CPPD-Quinone (CPPD-Q)

Abstract

CPPD-Quinone (CPPD-Q), the oxidized derivative of the rubber antiozonant N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), is an emerging environmental contaminant.[1] This document provides a comprehensive overview of the current understanding of CPPD-Q's mechanism of action, focusing on its toxicological effects at the cellular and molecular levels. Recent studies, primarily utilizing the model organism Caenorhabditis elegans, have elucidated a neurotoxic mechanism involving the inhibition of key signaling pathways and the induction of oxidative stress. This guide summarizes the available quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling cascades to facilitate further research and a deeper understanding of this compound's biological impact.

Introduction

N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is an industrial chemical widely used to protect rubber products from degradation by ozone and oxygen.[2] Through environmental exposure, particularly to ozone, CPPD can be transformed into its quinone derivative, CPPD-Q.[2] While the parent compound, CPPD, acts as a free radical scavenger, the toxicological profile of CPPD-Q is of growing concern.[2] This guide focuses on the molecular mechanisms underlying the toxicity of CPPD-Q.

Core Mechanism of Action: Neurotoxicity

The primary mechanism of action identified for CPPD-Q is neurotoxicity, characterized by the disruption of fundamental signaling pathways.[3] Studies in C. elegans have demonstrated that exposure to environmentally relevant concentrations of CPPD-Q leads to observable neurotoxic effects, including decreased head thrash, body bend, and forward turn, with an increase in backward turns.[3] At higher concentrations, it can induce neurodegeneration in the GABAergic system.[3]

The molecular underpinnings of this neurotoxicity are rooted in the inhibition of several interconnected signaling pathways:

-

Transforming Growth Factor-beta (TGF-β) Signaling: CPPD-Q exposure has been shown to decrease the expression of daf-7, a gene encoding a TGF-β ligand in C. elegans.[3] The TGF-β pathway is crucial for a wide range of cellular processes, including development, homeostasis, and immune responses.[4] Its inhibition can lead to significant physiological disruption.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling: The expression of jnk-1 (encoding JNK MAPK) and mpk-1 (encoding ERK MAPK) is also reduced upon exposure to CPPD-Q.[3] The JNK and ERK pathways are critical components of the MAPK signaling cascade, which regulates cellular processes such as proliferation, differentiation, and apoptosis.[5]

-

G Protein-Coupled Receptor (GPCR) Signaling: CPPD-Q alters the expression of specific GPCR genes, decreasing dcar-1 expression while increasing npr-8 expression.[3] Further investigation has shown that the inhibition of JNK and ERK MAPK signaling by CPPD-Q is linked to these changes in GPCR expression.[3] Specifically, RNAi knockdown of dcar-1 led to decreased expression of jnk-1 and mpk-1, while knockdown of npr-8 resulted in increased mpk-1 expression.[3]

Oxidative Stress

In addition to its effects on specific signaling pathways, CPPD-Q is known to induce oxidative stress.[1][6] At concentrations of 1 or 10 µg/ml, it causes the production of reactive oxygen species (ROS) in the intestines of C. elegans.[1] This pro-oxidant activity is a common feature of quinone compounds and likely contributes to the overall toxicity of CPPD-Q.[6]

Data Presentation

The following tables summarize the available quantitative data on the toxicological effects of CPPD-Q.

| Toxicological Endpoint | Value | Organism/System | Reference |

| EC50 (Bioluminescence Inhibition) | 6.98 mg/L | Vibrio fischeri | [1] |

| Concentration for ROS Induction | 1 or 10 µg/ml | C. elegans (intestinal) | [1] |

| Concentration for Neurotoxicity | 0.01-10 µg/L | C. elegans | [3] |

| No Observed Acute Toxicity (96h) | Up to 4.6 µg/L | Rainbow Trout (Oncorhynchus mykiss) | [7] |

Mandatory Visualizations

Signaling Pathways

Caption: Proposed mechanism of CPPD-Q-induced neurotoxicity.

Experimental Workflows

Caption: Experimental workflow for C. elegans neurotoxicity studies.

Experimental Protocols

The following are summaries of key experimental protocols used to investigate the mechanism of action of CPPD-Q.

C. elegans Neurotoxicity and Behavioral Assays

-

Objective: To assess the neurotoxic effects of CPPD-Q on C. elegans.

-

Methodology:

-

Synchronization and Culture: Age-synchronized populations of C. elegans are cultured on nematode growth medium (NGM) plates seeded with E. coli OP50.

-

Exposure: L4 stage worms are transferred to NGM plates containing various concentrations of CPPD-Q (e.g., 0.01, 0.1, 1, and 10 μg/L).

-

Behavioral Analysis: After a defined exposure period (e.g., 24 hours), individual worms are transferred to a drop of M9 buffer on a glass slide. Locomotion behaviors, such as head thrashes (number of side-to-side head movements in one minute) and body bends (number of sinusoidal movements in one minute), are recorded and quantified.

-

Neurodegeneration Imaging: For analysis of neurodegeneration, transgenic strains with fluorescently labeled neurons (e.g., GABAergic neurons) are exposed to CPPD-Q. Neuronal integrity is then observed and imaged using fluorescence microscopy.

-

Gene Expression Analysis by qRT-PCR

-

Objective: To quantify changes in the expression of target genes (daf-7, jnk-1, mpk-1, dcar-1, npr-8) in C. elegans following CPPD-Q exposure.

-

Methodology:

-

Exposure and RNA Extraction: C. elegans are exposed to CPPD-Q as described above. Total RNA is then extracted from the worms using a suitable method (e.g., Trizol reagent).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and random primers.

-

Quantitative PCR: Real-time quantitative PCR (qRT-PCR) is performed using gene-specific primers for the target genes and a reference gene (e.g., act-1). The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.

-

RNA Interference (RNAi)

-

Objective: To investigate the functional role of specific genes in mediating CPPD-Q toxicity.

-

Methodology:

-

RNAi Clone Culture: E. coli strains expressing double-stranded RNA (dsRNA) corresponding to the target genes are cultured.

-

Feeding-based RNAi: Synchronized L1 stage worms are placed on NGM plates seeded with the RNAi bacterial clones.

-

CPPD-Q Exposure and Analysis: Once the worms reach the L4 stage, they are exposed to CPPD-Q. The neurotoxic effects and changes in gene expression are then assessed as described in the protocols above to determine if the knockdown of a specific gene confers susceptibility or resistance to CPPD-Q.

-

Conclusion

The current body of research identifies CPPD-Q as a neurotoxic compound that exerts its effects through the inhibition of the TGF-β and MAPK (JNK and ERK) signaling pathways, with upstream regulation by specific G protein-coupled receptors. Additionally, the induction of oxidative stress is a contributing factor to its toxicity. While these findings, primarily from studies in C. elegans, provide a foundational understanding of CPPD-Q's mechanism of action, further research is warranted. Future investigations should aim to confirm these pathways in vertebrate models, identify the direct molecular targets of CPPD-Q, and further explore the interplay between signaling pathway disruption and oxidative stress. A more detailed toxicological profile, including a broader range of quantitative data, will be essential for a comprehensive risk assessment of this emerging environmental contaminant.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Neurotoxicity and accumulation of CPPD quinone at environmentally relevant concentrations in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complex roles of TGF-β signaling pathways in lung development and bronchopulmonary dysplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammatory Potential of Four Different Phases of Calcium Pyrophosphate Relies on NF-κB Activation and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

CPPD-Q chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPPD-Q, or 2-(cyclohexylamino)-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione, is a quinone derivative of the p-phenylenediamine (PPD) antiozonant, CPPD. Initially identified as an environmental contaminant, CPPD-Q has garnered scientific interest due to its biological activities, including toxicity to various organisms. This technical guide provides an in-depth overview of the chemical structure, properties, and known biological effects of CPPD-Q, with a focus on its neurotoxicity and the underlying signaling pathways. Detailed experimental methodologies are provided for key assays, and quantitative data are summarized for ease of reference.

Chemical Structure and Properties

CPPD-Q is characterized by a cyclohexadiene-1,4-dione core with cyclohexylamino and phenylamino substituents. Its chemical identity and key properties are summarized in the tables below.

Chemical Identification

| Property | Value |

| IUPAC Name | 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione |

| Synonyms | CPPD-quinone, CPPDQ |

| CAS Number | 68054-78-4 |

| Molecular Formula | C₁₈H₂₀N₂O₂ |

| SMILES | O=C1C=C(NC2CCCCC2)C(=O)C=C1NC3=CC=CC=C3 |

| InChI Key | UBQBKNFAICQJRN-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 296.37 g/mol | [1] |

| Exact Mass | 296.1525 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

| Solubility | Acetonitrile: 0.1-1 mg/mL (Slightly soluble) | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

Biological Activity and Toxicology

CPPD-Q has demonstrated toxicity in various biological systems. The following table summarizes key toxicological data.

Ecotoxicity and Cellular Effects

| Organism/System | Endpoint | Concentration/Dose | Effect | Source |

| Vibrio fischeri | EC₅₀ | 6.98 mg/L | Toxicity to the aquatic bacterium. | [2][3] |

| Caenorhabditis elegans | ROS Production | 1 or 10 µg/mL | Induces intestinal production of reactive oxygen species (ROS). | [2][3] |

| Caenorhabditis elegans | Neurotoxicity | 0.01-10 µg/L | Decreased head thrash, body bend, and forward turn; increased backward turn. | [4] |

| Caenorhabditis elegans | Neurodegeneration | 10 µg/L | Induces neurodegeneration in the GABAergic system. | [4] |

Mechanism of Action: Neurotoxicity in C. elegans

Recent studies have elucidated the molecular mechanisms underlying the neurotoxicity of CPPD-Q in the model organism Caenorhabditis elegans. Exposure to CPPD-Q has been shown to inhibit key signaling pathways, leading to behavioral deficits and neurodegeneration.

Signaling Pathway

Exposure to CPPD-Q in C. elegans leads to the downregulation of G-protein coupled receptors (GPCRs), specifically dcar-1, and the upregulation of npr-8. These changes, in turn, inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway, as well as the JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase) MAPK (mitogen-activated protein kinase) pathways. The inhibition of these crucial signaling cascades ultimately results in the observed neurotoxic effects[4].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of CPPD-Q.

Synthesis of CPPD-Q

The synthesis of CPPD-Q and other p-phenylenediamine-quinones can be achieved through a sequential Michael addition followed by oxidation[5].

Materials:

-

CPPD (N-cyclohexyl-N'-phenyl-p-phenylenediamine)

-

Benzoquinone

-

Appropriate solvents (e.g., dichloromethane for recrystallization)

-

Oxidizing agent

Procedure:

-

Purification of Benzoquinone: Recrystallize benzoquinone from dichloromethane to ensure high purity.

-

First Michael Addition: React CPPD with a molar excess of purified benzoquinone in a suitable solvent. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Second Michael Addition: After the completion of the first addition, introduce a second equivalent of the amine (in this case, aniline for the phenylamino group, though the starting material CPPD already contains it) to the reaction mixture.

-

Oxidation: Following the Michael additions, the resulting hydroquinone is oxidized back to the quinone form. This can be achieved using a mild oxidizing agent.

-

Purification: The crude product is purified using column chromatography or recrystallization to yield pure CPPD-Q.

-

Characterization: Confirm the structure and purity of the synthesized CPPD-Q using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

C. elegans Neurotoxicity Assays

The neurotoxic effects of CPPD-Q on C. elegans can be assessed by quantifying changes in locomotion behavior[4].

Materials:

-

Synchronized populations of L4 stage C. elegans (e.g., wild-type N2 strain)

-

Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50

-

CPPD-Q stock solution in a suitable solvent (e.g., DMSO)

-

M9 buffer

-

Microscope with recording capabilities

Procedure:

-

Exposure: Prepare NGM plates containing various concentrations of CPPD-Q (e.g., 0.01, 0.1, 1, 10 µg/L) and a solvent control. Transfer synchronized L4 nematodes to the plates and incubate under standard conditions (e.g., 20°C) for a defined period (e.g., 24 hours).

-

Behavioral Analysis:

-

Head Thrashes: Transfer individual worms to a drop of M9 buffer on a glass slide. After a brief recovery period, count the number of times the worm thrashes its head from side to side in a defined time interval (e.g., 1 minute). A thrash is defined as a complete change in the direction of bending at the mid-body.

-

Body Bends: Place individual worms on a fresh NGM plate without food. Count the number of sinusoidal bends the worm makes as it moves forward over a set time (e.g., 20 seconds). A bend is counted each time the part of the worm corresponding to the posterior bulb of the pharynx reaches the maximum lateral extension.

-

-

Data Analysis: Compare the mean number of head thrashes and body bends between the control and CPPD-Q exposed groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Reactive Oxygen Species (ROS) Assay in C. elegans

The induction of intestinal ROS by CPPD-Q in C. elegans can be visualized and quantified using a fluorescent probe[2][3].

Materials:

-

Synchronized populations of C. elegans

-

NGM plates with E. coli OP50

-

CPPD-Q stock solution

-

CM-H₂DCFDA fluorescent probe

-

M9 buffer

-

Fluorescence microscope with appropriate filters (e.g., FITC)

Procedure:

-

Exposure: Expose synchronized nematodes to the desired concentrations of CPPD-Q on NGM plates as described in the neurotoxicity assay.

-

Staining: After the exposure period, wash the nematodes from the plates with M9 buffer and incubate them in a solution of CM-H₂DCFDA (e.g., 10 µM in M9 buffer) in the dark for a specified time (e.g., 1-2 hours) to allow for probe uptake.

-

Washing: Wash the nematodes several times with M9 buffer to remove excess probe.

-

Imaging: Mount the stained nematodes on an agar pad on a glass slide. Visualize and capture images of intestinal fluorescence using a fluorescence microscope.

-

Quantification: Quantify the fluorescence intensity of the intestinal region using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity to the area of the intestine.

-

Data Analysis: Compare the mean fluorescence intensity between control and CPPD-Q exposed groups.

Conclusion

CPPD-Q is a biologically active quinone with demonstrated toxic effects, particularly neurotoxicity in C. elegans. The underlying mechanism involves the disruption of key signaling pathways, including TGF-β, JNK MAPK, and ERK MAPK. The experimental protocols provided herein offer a framework for the synthesis and further investigation of the biological activities of CPPD-Q. This information is critical for researchers in the fields of environmental science, toxicology, and drug development to understand the potential risks and to explore the mechanistic basis of quinone-induced toxicity. Further research is warranted to fully elucidate the toxicological profile of CPPD-Q and its implications for environmental and human health.

References

- 1. Synthesis of triclinic calcium pyrophosphate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Inflammatory Potential of Four Different Phases of Calcium Pyrophosphate Relies on NF-κB Activation and MAPK Pathways [frontiersin.org]

- 4. Neurotoxicity and accumulation of CPPD quinone at environmentally relevant concentrations in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Unraveling the Molecular Pathways of Calcium Pyrophosphate Deposition Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Pyrophosphate Deposition (CPPD) disease, a common inflammatory arthritis in the elderly, is characterized by the accumulation of calcium pyrophosphate (CPP) crystals in articular cartilage and synovial fluid. Clinically, it presents with a spectrum of manifestations, from asymptomatic chondrocalcinosis to acute, debilitating inflammatory arthritis (pseudogout), and a chronic arthropathy that can mimic osteoarthritis or rheumatoid arthritis.[1][2][3] This guide provides an in-depth exploration of the core biological pathways implicated in the pathogenesis of CPPD, offering a valuable resource for researchers and professionals dedicated to developing novel therapeutic interventions.

I. The Central Role of Extracellular Pyrophosphate Homeostasis

The cornerstone of CPPD pathogenesis lies in the dysregulation of extracellular inorganic pyrophosphate (ePPi) metabolism.[4][5] Under physiological conditions, ePPi acts as a potent inhibitor of hydroxyapatite crystal formation. However, elevated levels of ePPi create a permissive environment for the nucleation and growth of CPP crystals.[4] Three key proteins are central to the regulation of ePPi levels in the joint: ANKH, ENPP1, and TNAP.

A. ANKH: The Pyrophosphate Transporter

The human homolog of the progressive ankylosis gene (ANKH) encodes a transmembrane protein responsible for the transport of intracellular PPi to the extracellular space.[2][6][7] Gain-of-function mutations in the ANKH gene have been identified in familial forms of CPPD, leading to increased ePPi levels and a predisposition to crystal formation.[2][8][9] Conversely, loss-of-function mutations are associated with reduced ePPi and subsequent excessive bone mineralization.[1]

B. ENPP1: The Pyrophosphate Generator

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that generates ePPi through the hydrolysis of extracellular adenosine triphosphate (ATP).[10][11][12] Genome-wide association studies (GWAS) have identified ENPP1 as a susceptibility locus for CPPD.[13][14][15] Increased expression or activity of ENPP1 can lead to an overproduction of ePPi, thereby promoting CPP crystal formation.[6][16]

C. TNAP: The Pyrophosphate Degrader

Tissue-nonspecific alkaline phosphatase (TNAP) counteracts the effects of ANKH and ENPP1 by hydrolyzing ePPi into inorganic phosphate (Pi).[17][18][19] This enzymatic activity reduces the saturation of ePPi and inhibits CPP crystal formation.[17] Therefore, a delicate balance between the activities of ANKH/ENPP1 and TNAP is crucial for maintaining normal ePPi homeostasis in the joint.

II. The Inflammatory Cascade: From Crystal Recognition to Joint Destruction

The clinical manifestations of acute CPPD are driven by a potent inflammatory response triggered by the presence of CPP crystals in the synovial fluid and periarticular tissues.[20][21] This process is primarily mediated by the innate immune system.

A. NLRP3 Inflammasome Activation

CPP crystals act as danger-associated molecular patterns (DAMPs) that are recognized by resident immune cells in the joint, particularly macrophages.[22][23][24] This recognition leads to the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex that serves as a key platform for initiating inflammation.[8][22][23][24]

B. IL-1β Secretion and Downstream Signaling

Activation of the NLRP3 inflammasome results in the cleavage of pro-caspase-1 to its active form, caspase-1.[25][26][27] Caspase-1, in turn, cleaves pro-interleukin-1β (pro-IL-1β) into its mature and highly pro-inflammatory form, IL-1β.[25][26][27] The secretion of IL-1β into the synovial fluid orchestrates a cascade of inflammatory events, including the production of other pro-inflammatory cytokines and chemokines, recruitment of neutrophils to the joint, and the induction of pain.[20][28][29]

Data Presentation

| Parameter | Condition | Value | Reference |

| Synovial Fluid PPi | Healthy | 3.5 µmol/l | [30] |

| Osteoarthritis (OA) | 12.7 µmol/l | [30] | |

| Articular Chondrocalcinosis (ACC) | 34.2 µmol/l | [30] | |

| Synovial Fluid IL-1β | Mild OA | 0.109 ng/mL | [11] |

| Moderate OA | 0.122 ng/mL | [11] | |

| Rheumatoid Arthritis (RA) | 0.115 – 0.130 ng/mL | [11] | |

| ANKH-dependent PPi in bone | Wild type mice | ~0.1% (w/w) | [27] |

| Ankank/ank mice | Reduced by ~75% | [27] | |

| Plasma PPi | Wild type mice | 1.7 ± 0.4 µM | [10] |

| Ankank/ank mice | 1.3 ± 0.4 µM | [10] |

Experimental Protocols

A. In Vitro Synthesis and Characterization of CPP Crystals

Objective: To generate and characterize different phases of CPP crystals for in vitro and in vivo studies.

Methodology:

-

Synthesis: Monoclinic (m-CPPD) and triclinic (t-CPPD) CPP dihydrate crystals can be synthesized by spontaneous precipitation from solutions containing calcium and pyrophosphate ions under controlled pH and temperature conditions. Amorphous CPP (a-CPP) and monoclinic CPP tetrahydrate beta (m-CPPTβ) can also be generated as precursor phases.[8][21]

-

Characterization: The synthesized crystals should be characterized using techniques such as X-ray diffraction (XRD) to confirm their crystalline phase, scanning electron microscopy (SEM) to visualize their morphology and size, and Fourier-transform infrared spectroscopy (FTIR) to analyze their chemical composition.[21][24]

B. Chondrocyte Culture and Pyrophosphate Metabolism Assay

Objective: To study the regulation of ePPi metabolism in articular chondrocytes.

Methodology:

-

Chondrocyte Isolation and Culture: Primary chondrocytes can be isolated from human or animal articular cartilage by enzymatic digestion. The cells are then cultured in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum.[12][26][31][32]

-

Measurement of ePPi: ePPi levels in the culture medium can be quantified using a radiometric assay or high-performance liquid chromatography (HPLC).[16][22]

-

Enzyme Activity Assays: The enzymatic activities of ENPP1 and TNAP in chondrocyte lysates or culture medium can be determined using colorimetric or fluorometric assays with specific substrates.[4][18][33][34]

C. NLRP3 Inflammasome Activation Assay in Macrophages

Objective: To investigate the activation of the NLRP3 inflammasome by CPP crystals in macrophages.

Methodology:

-

Macrophage Culture: Primary bone marrow-derived macrophages (BMDMs) from wild-type or NLRP3-deficient mice, or human monocytic cell lines like THP-1, can be used.[1][21][23]

-

Crystal Stimulation: Macrophages are primed with a TLR ligand (e.g., LPS) to induce the expression of pro-IL-1β and NLRP3. Subsequently, the cells are stimulated with CPP crystals.[1][23]

-

Assessment of Inflammasome Activation:

-

IL-1β Secretion: The concentration of mature IL-1β in the culture supernatant is measured by ELISA.[11][25][29][35][36]

-

Caspase-1 Activation: The activation of caspase-1 can be assessed by Western blotting for the cleaved p20 subunit or by using a fluorescent substrate.[1]

-

ASC Speck Formation: The formation of ASC specks, a hallmark of inflammasome activation, can be visualized by immunofluorescence microscopy.[37]

-

D. Murine Model of CPP Crystal-Induced Arthritis

Objective: To study the in vivo inflammatory response to CPP crystals and to evaluate potential therapeutic agents.

Methodology:

-

Induction of Arthritis: A suspension of sterile CPP crystals is injected into the ankle joint or into a subcutaneous air pouch of mice.[13][20][38]

-

Assessment of Inflammation:

-

Joint Swelling: The increase in ankle diameter is measured over time as an indicator of joint inflammation.[13][20]

-

Histological Analysis: The injected joints are harvested for histological examination to assess synovial inflammation, cellular infiltration, and cartilage damage.[2][6][13]

-

Cytokine and Chemokine Levels: The levels of pro-inflammatory mediators, such as IL-1β and CXCL1, in the joint lavage fluid or serum are quantified by ELISA.[13]

-

Mandatory Visualization

Caption: Dysregulation of extracellular pyrophosphate (ePPi) homeostasis in the joint.

Caption: Inflammatory cascade triggered by CPP crystals leading to joint inflammation.

Caption: Workflow for investigating the biological pathways of CPPD.

References

- 1. invivogen.com [invivogen.com]

- 2. A histological study of calcium pyrophosphate dihydrate crystal-deposition disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - GWAS + Replication, Validation and Overall P-values for susceptibility loci identified from the Overall meta-analysis (P - Public Library of Science - Figshare [plos.figshare.com]

- 4. mdpi.com [mdpi.com]

- 5. Inorganic Pyrophosphatase–Nanodiamond Conjugates Hydrolyze Pyrophosphate in Human Synovial Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A histologic and immunohistochemical study of calcium pyrophosphate dihydrate crystal deposition disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium pyrophosphate crystal formation and osteoarthritis: in vitro and in vivo studies | ANR [anr.fr]

- 8. Calcium pyrophosphate crystal deposition. An in vitro study using a gelatin matrix model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium pyrophosphate crystal deposition disease: diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mineralization regulator ANKH mediates cellular efflux of ATP, not pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synovial Fluid Concentrations and Relative Potency of Interleukin-1 alpha and beta in Cartilage and Meniscus Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic reprogramming in chondrocytes to promote mitochondrial respiration reduces downstream features of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polydatin Prevents Calcium Pyrophosphate Crystal-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Calcium Pyrophosphate Crystal Formation and Deposition: Where Do we Stand and What Does the Future hold? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Association between synovial fluid levels of inorganic pyrophosphate and short term radiographic outcome of knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. Genome-wide association study identifies 143 loci associated with 25 hydroxyvitamin D concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inflammatory Potential of Four Different Phases of Calcium Pyrophosphate Relies on NF-κB Activation and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An assay for inorganic pyrophosphate in chondrocyte culture using anion-exchange high-performance liquid chromatography and radioactive orthophosphate labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Inflammatory Potential of Four Different Phases of Calcium Pyrophosphate Relies on NF-κB Activation and MAPK Pathways [frontiersin.org]

- 24. CHARACTERIZATION OF ARTICULAR CALCIUM-CONTAINING CRYSTALS BY SYNCHROTRON FTIR - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 4.7. Measurement of IL-1β Concentration in Synovial Fluid [bio-protocol.org]

- 26. Human Chondrocytes (HC) Culture Protocol [sigmaaldrich.com]

- 27. The membrane protein ANKH is crucial for bone mechanical performance by mediating cellular export of citrate and ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. Measurement of soluble pyrophosphate in plasma and synovial fluid of patients with various rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. A practical way to prepare primer human chondrocyte culture - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. academic.oup.com [academic.oup.com]

- 35. biocompare.com [biocompare.com]

- 36. Interleukin 1 beta in synovial fluid is related to local disease activity in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Molecular Activation of NLRP3 Inflammasome by Particles and Crystals: A Continuing Challenge of Immunology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 38. The translational value of calcium pyrophosphate deposition disease experimental mouse models - PMC [pmc.ncbi.nlm.nih.gov]

CPPD-Q discovery and synthesis

An In-depth Technical Guide on the Discovery and Synthesis of CPPD-Q

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CPPD-Q, or 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione, is a quinone transformation product of the p-phenylenediamine (PPD) antioxidant, N-cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). Initially developed to protect rubber products from degradation by ozone and oxidation, the parent compound CPPD inadvertently gives rise to CPPD-Q, which has been identified as an emerging environmental contaminant. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and toxicological profile of CPPD-Q, with a focus on the underlying molecular mechanisms and experimental protocols relevant to its study.

Discovery and Environmental Significance

The discovery of CPPD-Q is intrinsically linked to the widespread use of its parent compound, CPPD, as an antiozonant in tire rubber. Research into the environmental fate of tire wear particles revealed that PPD antioxidants react with atmospheric ozone, as intended, to form various transformation products.[1] Among these are the corresponding p-phenylenediamine quinones (PPD-Qs).

CPPD-Q was first identified as a prevalent environmental contaminant in studies analyzing fine particulate matter (PM2.5) and roadway runoff.[2][3] These studies confirmed that the ozonation of CPPD in tire rubber leads to the formation and subsequent release of CPPD-Q into the environment. It has been detected in various environmental matrices, including roadside dust, urban air, and surface waters, highlighting its persistence and potential for widespread exposure.[2][3][4] The discovery of the high toxicity of a related compound, 6PPD-quinone, to aquatic species like coho salmon has intensified research into the entire class of PPD-Qs, including CPPD-Q.[1][3][4]

Physicochemical and Toxicological Data

The systematic evaluation of CPPD-Q and its analogues is crucial for understanding their environmental fate and toxicological risk. The following tables summarize key quantitative data, with data for the closely related and extensively studied 6PPD-quinone provided for comparative context where direct data for CPPD-Q is not available.

Table 1: Physicochemical Properties of PPD-Quinones

| Property | CPPD-Q | 6PPD-Quinone (for comparison) | Source(s) |

| Molecular Formula | C₁₈H₂₀N₂O₂ | C₁₈H₂₄N₂O₂ | [2][5] |

| Molecular Weight | 296.36 g/mol | 312.41 g/mol | [2] |

| Aqueous Solubility | Data not available | 38 ± 10 µg/L | [6][7][8] |

| Log Kₒw | Data not available | 4.30 ± 0.02 | [6][7][8] |

| Stability in Water | Data not available | Slight-to-moderate loss (26 ± 3%) over 47 days (pH 5, 7, 9) | [6][7] |

Table 2: Acute Toxicity Data for CPPD-Q

| Species | Endpoint | Value | Source(s) |

| Vibrio fischeri (aquatic bacterium) | EC₅₀ | 6.98 mg/L | [2] |

| Caenorhabditis elegans (nematode) | Neurotoxicity observed at | 0.01 - 10 µg/L | [9] |

| Caenorhabditis elegans (nematode) | Intestinal ROS production at | 1 and 10 µg/mL | [2] |

Synthesis of CPPD-Q

The synthesis of CPPD-Q can be achieved through a directed chemical process involving sequential Michael additions and oxidation. While a specific protocol for CPPD-Q is not widely published, a reliable method can be adapted from the synthesis of the structurally similar 6PPD-quinone.[10][11][12] The general strategy involves the reaction of a suitable amine with a benzoquinone derivative.

Logical Workflow for CPPD-Q Synthesis

The following diagram illustrates a plausible synthetic route adapted from known procedures for analogous compounds.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione (CPPD-Quinone) [lgcstandards.com]

- 6. Chemical characteristics, leaching, and stability of the ubiquitous tire rubber-derived toxicant 6PPD-quinone - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Neurotoxicity and accumulation of CPPD quinone at environmentally relevant concentrations in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Effects of CPPD-Q

This technical guide provides a consolidated overview of the current understanding of the in vitro effects of 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione (CPPD-Q), the quinone metabolite of the rubber antioxidant N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). While research into the specific toxicological profile of CPPD-Q is still emerging, this document summarizes available data, outlines detailed experimental protocols for key in vitro assays, and visualizes relevant biological pathways to support further investigation.

Core Findings

Current research indicates that CPPD-Q exhibits significantly lower acute toxicity in aquatic species compared to other p-phenylenediamine (PPD) quinone derivatives, such as 6PPD-quinone.[1] However, a comprehensive toxicological assessment of its effects on human cells in vitro is largely unavailable in public literature, highlighting a critical data gap.[2]

Data Presentation

Table 1: In Vitro Cytotoxicity of CPPD-Q and Related Compounds

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| CPPD-Q | CSE-119 (Coho Salmon) | AlamarBlue Cell Viability | Cytotoxicity | No cytotoxicity observed | [3] |

| 6PPD-quinone | CSE-119 (Coho Salmon) | AlamarBlue Cell Viability | EC50 | 16.98 µg/L | [3] |

Table 2: Summary of Toxicological Data for CPPD-Q

| Toxicological Endpoint | Observation | Species/Test System | Test Guideline | Reference |

| Cytotoxicity | No data available | --- | --- | [2] |

| Genotoxicity | No data available | --- | --- | [2] |

Note: While direct data for CPPD-Q is lacking, studies on the structurally similar 6PPD-quinone suggest a potential for mutagenicity. However, direct extrapolation is not recommended.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is designed to determine the concentration of a substance that results in 50% cell death (IC50) and is based on OECD guidelines.[2]

1. Cell Culture:

-

Human cell lines, such as hepatocellular carcinoma cells (HepG2) or fibroblasts, are cultured in appropriate media and under standard conditions (e.g., 37°C, 5% CO2).[2]

2. Exposure:

-

Cells are seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.

-

After allowing the cells to attach (typically 24 hours), they are exposed to a range of concentrations of CPPD-Q. A vehicle control (e.g., DMSO) and a positive control are included. The exposure duration is typically 24 to 72 hours.[2]

3. Viability Assessment:

-

Cell viability is quantified using established methods:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This colorimetric assay measures the metabolic activity of mitochondria. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.[2]

-

Neutral Red Uptake Assay: This assay assesses the integrity of lysosomes. Viable cells incorporate and bind the neutral red dye in their lysosomes.[2]

-

4. Data Analysis:

-

A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration.

-

The IC50 value, the concentration at which 50% of cell viability is inhibited, is calculated from this curve.[2]

Bacterial Reverse Mutation Test (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in bacteria.[2]

1. Bacterial Strains:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA) are used.

2. Metabolic Activation:

-

The assay is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[2]

3. Procedure:

-

The bacterial strains are exposed to various concentrations of CPPD-Q in the presence and absence of the S9 mix.

-

The mixture is then plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).[2]

4. Analysis:

-

The number of revertant colonies (bacteria that have mutated and can now synthesize the required amino acid) is counted after a 48-72 hour incubation period.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[2]

In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic spindle.[2]

1. Cell Culture:

-

Mammalian cells capable of cell division, such as human peripheral blood lymphocytes or cell lines like L5178Y or CHO, are used.[2]

2. Exposure:

-

Cells are treated with a range of concentrations of CPPD-Q, with and without metabolic activation (S9 mix).[2]

3. Cytokinesis Block:

-

Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[2]

4. Analysis:

-

Cells are harvested, fixed, and stained.

-

The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is determined by microscopic examination.

-

An increase in the frequency of micronucleated cells indicates genotoxic potential.[2]

Visualizations

Signaling Pathways and Workflows

References

An In-depth Technical Guide to the Cellular Targets and Binding Sites in Calcium Pyrophosphate Deposition (CPPD) Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium Pyrophosphate Deposition (CPPD) disease is a common form of inflammatory arthritis characterized by the deposition of calcium pyrophosphate (CPP) crystals in articular and periarticular tissues. These crystals act as endogenous danger signals, engaging with a variety of cellular targets to initiate a potent inflammatory cascade. This guide provides a detailed overview of the key cellular players, their binding sites and receptors for CPP crystals, and the subsequent signaling pathways that drive the inflammatory response. A thorough understanding of these mechanisms is crucial for the development of targeted therapeutics aimed at mitigating the debilitating effects of CPPD.

Cellular Targets of CPP Crystals

The inflammatory response in CPPD is orchestrated by a complex interplay between innate immune cells and resident joint tissue cells. The primary cellular targets that interact with and respond to CPP crystals are:

-

Macrophages: As key phagocytes of the innate immune system, macrophages are central to the initiation of the inflammatory response in CPPD. They internalize CPP crystals, leading to the activation of intracellular inflammatory signaling pathways.[1][2]

-

Neutrophils: These are abundant immune cells recruited to the joint during acute inflammatory flares. They can also phagocytose CPP crystals and contribute to the inflammatory milieu through the release of pro-inflammatory mediators and the formation of neutrophil extracellular traps (NETs).[3]

-

Synoviocytes: These cells form the lining of the synovial membrane and are among the first to encounter CPP crystals shed into the joint space. Their activation contributes to synovitis and the production of matrix-degrading enzymes.[1]

-

Chondrocytes: As the resident cells of cartilage where CPP crystals primarily form, chondrocytes are directly impacted by these crystalline structures. Their interaction with CPP crystals can lead to the production of inflammatory mediators and enzymes that contribute to cartilage degradation.[4]

CPP Crystal Interaction and Binding Sites

While a specific high-affinity receptor for CPP crystals has not been definitively identified, their interaction with cellular targets is thought to occur through a combination of mechanisms:

-

Direct Membrane Interaction and Phagocytosis: CPP crystals are recognized and internalized by phagocytic cells like macrophages and neutrophils. This process is a critical step in triggering the intracellular inflammatory machinery.[5][6]

-

Toll-Like Receptors (TLRs): CPP crystals are recognized as danger-associated molecular patterns (DAMPs) and can activate pattern recognition receptors, notably TLR2 and TLR4, on the surface of cells like chondrocytes.[7][8] This interaction is a key initial step in the signaling cascade that leads to inflammation.

Key Signaling Pathways in CPPD-Induced Inflammation

The interaction of CPP crystals with their cellular targets triggers a cascade of intracellular signaling events, culminating in the production of potent pro-inflammatory cytokines, with Interleukin-1β (IL-1β) playing a central role.

The NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome in macrophages is a cornerstone of the inflammatory response to CPP crystals. This multi-protein complex is responsible for the maturation and secretion of IL-1β. The activation process is a two-step mechanism:

-

Priming (Signal 1): This step involves the upregulation of NLRP3 and pro-IL-1β gene expression. In the context of CPPD, this can be initiated by the binding of CPP crystals to TLRs, leading to the activation of the transcription factor NF-κB.

-

Activation (Signal 2): The phagocytosis of CPP crystals leads to lysosomal destabilization and the release of cathepsin B into the cytosol. This, along with potassium efflux, triggers the assembly of the NLRP3 inflammasome complex, which then cleaves pro-caspase-1 into its active form. Active caspase-1, in turn, cleaves pro-IL-1β into mature, secretable IL-1β.[2][7][9]

Mitogen-Activated Protein Kinase (MAPK) and NF-κB Signaling

Upstream of and parallel to inflammasome activation, the interaction of CPP crystals with cellular receptors triggers MAPK signaling pathways, including p38, ERK1/2, and JNK. These pathways, along with direct TLR signaling, converge on the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of a host of pro-inflammatory genes, including those for IL-1β, TNF-α, IL-6, and IL-8, thereby amplifying the inflammatory response.[7]

Quantitative Data on CPP Crystal-Induced Inflammation

The inflammatory potential of CPP crystals can vary depending on their specific crystalline phase (e.g., monoclinic vs. triclinic). The following tables summarize quantitative data from in vitro studies on the production of key inflammatory cytokines by the human monocytic cell line THP-1 in response to CPP crystal stimulation.

Table 1: Dose-Dependent IL-1β Production by THP-1 Cells Data from a 6-hour stimulation of primed THP-1 cells.

| Crystal Type | Concentration (µg/mL) | Mean IL-1β Secretion (pg/mL) |

| m-CPPD | 50 | ~150 |

| m-CPPD | 100 | ~250 |

| m-CPPD | 200 | ~350 |

| t-CPPD | 200 | ~100 |

| m-CPPTβ | 200 | ~50 |

| a-CPP | 200 | No significant increase |

| MSU (control) | 200 | ~200 |

Table 2: Kinetics of Cytokine Production by THP-1 Cells Data from stimulation with 200 µg/mL of crystals.

| Cytokine | Crystal Type | 2 hours (pg/mL) | 6 hours (pg/mL) | 24 hours (pg/mL) |

| IL-1β | m-CPPD | ~100 | ~350 | ~400 |

| t-CPPD | <50 | ~100 | ~150 | |

| IL-8 | m-CPPD | ~2000 | ~8000 | >10000 |

| t-CPPD | ~1000 | ~4000 | ~8000 | |

| IL-6 | m-CPPD | <100 | ~400 | ~1000 |

| t-CPPD | <50 | ~200 | ~500 |

Note: The values in these tables are approximate and are intended to illustrate the relative inflammatory potential and kinetics based on published graphical data. For precise values, refer to the original research articles.

Detailed Methodologies for Key Experiments

Preparation of CPP Crystals for In Vitro Assays

Objective: To synthesize and prepare sterile, pyrogen-free CPP crystals for cell stimulation experiments.

-

Synthesis: Synthesize monoclinic (m-CPPD) and triclinic (t-CPPD) crystals as previously described in the literature. This typically involves controlled precipitation from solutions of calcium chloride and sodium pyrophosphate under specific pH and temperature conditions.[10]

-

Characterization: Verify the crystal phase and quality of each preparation using powder X-ray diffraction analysis. Assess crystal size and morphology using a polarized light microscope.

-

Sterilization: Sterilize the prepared crystals by gamma irradiation to ensure they are free from microbial contamination.

-

Endotoxin Testing: Confirm that the crystal preparations are pyrogen-free using a Limulus Amebocyte Lysate (LAL) assay.

-

Suspension: Just before use, resuspend the sterile crystals in sterile, endotoxin-free phosphate-buffered saline (PBS) to the desired stock concentration (e.g., 10 mg/mL). Vortex vigorously to ensure a uniform suspension.

In Vitro Macrophage Stimulation with CPP Crystals

Objective: To stimulate a macrophage cell line (e.g., THP-1) with CPP crystals to measure cytokine production.

-

Cell Culture: Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Differentiation (Priming Signal 1): Seed THP-1 cells in 24-well plates at a density of 5 x 10^5 cells/well. Differentiate the cells into a macrophage-like phenotype by treating with 50 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 3 hours. This priming step upregulates the expression of NLRP3 and pro-IL-1β.

-

Crystal Stimulation (Activation Signal 2): After the priming step, wash the cells with PBS and replace the medium with fresh culture medium. Add the CPP crystal suspension to the wells at the desired final concentrations (e.g., 50, 100, 200 µg/mL). Include a vehicle control (PBS) and a positive control (e.g., monosodium urate crystals).

-

Incubation: Incubate the stimulated cells for the desired time points (e.g., 2, 6, 24 hours) at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and crystals. Carefully collect the cell-free supernatants and store them at -80°C for cytokine analysis.

Quantification of NLRP3 Inflammasome Activation

Objective: To measure the key outputs of NLRP3 inflammasome activation: IL-1β secretion and caspase-1 activity.

-

IL-1β Measurement by ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for human IL-1β and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants (from section 5.2) and a standard curve of recombinant human IL-1β to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody for human IL-1β.

-

After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Finally, add a TMB substrate solution and stop the reaction with sulfuric acid.

-

Measure the absorbance at 450 nm using a microplate reader and calculate the concentration of IL-1β in the samples based on the standard curve.

-

-

Caspase-1 Activity Assay:

-

Prepare cell lysates from the stimulated macrophages.

-

Use a commercially available colorimetric or fluorometric assay kit that detects the cleavage of a specific caspase-1 substrate (e.g., YVAD-pNA).

-

Measure the resulting color change or fluorescence intensity to quantify caspase-1 activity.

-

-

Western Blot for Cleaved Caspase-1 and IL-1β:

-

Run cell lysates and precipitated supernatant proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the cleaved (active) forms of caspase-1 (p20 subunit) and IL-1β (p17 subunit).

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Experimental Workflow for Investigating CPPD-Induced Inflammation

Conclusion and Future Directions

The cellular and molecular mechanisms underlying CPPD-induced inflammation are becoming increasingly clear, with the NLRP3 inflammasome and associated signaling pathways in macrophages emerging as central players. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate these pathways further. Future research should focus on identifying specific cell surface receptors for CPP crystals, elucidating the precise mechanisms of inflammasome activation by different crystal isoforms, and exploring novel therapeutic strategies that target these key cellular and molecular events. A deeper understanding of these processes will be instrumental in developing effective disease-modifying therapies for this prevalent and painful form of arthritis.

References

- 1. Calcium Pyrophosphate Crystal Formation and Deposition: Where Do we Stand and What Does the Future hold? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Updated Treatment for Calcium Pyrophosphate Deposition Disease: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calcium Pyrophosphate Deposition Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Disease-Associated Particulates and Joint Inflammation; Mechanistic Insights and Potential Therapeutic Targets [frontiersin.org]

- 6. Macrophage Intracellular Fates of Monosodium Urate and Calcium Pyrophosphate Crystals: Phagocytosis, Exchanged/expulsion and Dissolution of Crystals - ACR Meeting Abstracts [acrabstracts.org]

- 7. Inflammatory Potential of Four Different Phases of Calcium Pyrophosphate Relies on NF-κB Activation and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of Interleukin-1 receptor antagonist as a treatment option in calcium pyrophosphate crystal deposition disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biologie.ens-lyon.fr [biologie.ens-lyon.fr]

- 10. Formation of calcium pyrophosphate crystals in vitro: implications for calcium pyrophosphate crystal deposition disease (pseudogout) - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies on CPPD-Q: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPPD-Q, the quinone metabolite of the rubber antioxidant N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), is an emerging subject of toxicological research. Unlike its parent compound, which is primarily known for its role as a skin sensitizer and irritant, the preclinical profile of CPPD-Q is still being elucidated. This technical guide synthesizes the currently available preclinical data on CPPD-Q, focusing on its toxicological effects and mechanisms of action. It is important to note that significant data gaps exist, particularly concerning its cytotoxicity and genotoxicity in mammalian systems.

Quantitative Toxicological Data

The available quantitative data from preclinical studies on CPPD-Q is limited. The following tables summarize the existing information.

Table 1: Ecotoxicology of CPPD-Q

| Endpoint | Species | Result | Concentration(s) | Reference |

| Acute Toxicity | Vibrio fischeri (aquatic bacterium) | EC50 = 6.98 mg/L | Not Applicable | [1] |

| Acute Toxicity | Rainbow Trout (Oncorhynchus mykiss) | No toxicity observed | Up to 4.6 µg/L (highest concentration tested) | [2] |

Table 2: In Vitro and In Vivo Effects of CPPD-Q

| Endpoint | Model System | Effect | Concentration(s) | Reference |

| Reactive Oxygen Species (ROS) Production | Caenorhabditis elegans (intestinal) | Induced ROS production | 1 and 10 µg/mL | [1] |

| Neurotoxicity (Behavioral) | Caenorhabditis elegans | Decreased head thrash, body bend, and forward turn; increased backward turn | 0.01-10 µg/L | [3] |

| Neurodegeneration | Caenorhabditis elegans (GABAergic system) | Induced neurodegeneration | 10 µg/L | [3] |

| Gene Expression | Caenorhabditis elegans | Decreased expression of daf-7 (TGF-β ligand), jnk-1 (JNK MAPK), and mpk-1 (ERK MAPK) | 0.01-10 µg/L | [3] |

| Gene Expression | Caenorhabditis elegans | Decreased expression of dcar-1 (G protein-coupled receptor) | 0.01-10 µg/L | [3] |

| Gene Expression | Caenorhabditis elegans | Increased expression of npr-8 (G protein-coupled receptor) | 0.01-10 µg/L | [3] |

Table 3: Cytotoxicity and Genotoxicity of CPPD-Q

| Toxicological Endpoint | Observation | Species | Test Guideline |

| Cytotoxicity | No data available | - | - |

| Genotoxicity | No data available | - | - |

It is important to note that while no direct data exists for CPPD-Q, studies on a structurally similar compound, 6PPD-quinone, have indicated potential for mutagenicity. However, direct extrapolation of these findings to CPPD-Q requires caution.[4]

Signaling Pathways

Preclinical studies in C. elegans have implicated the involvement of several signaling pathways in the neurotoxic effects of CPPD-Q. Exposure to CPPD-Q was found to inhibit the Transforming Growth Factor-beta (TGF-β), c-Jun N-terminal kinase (JNK) Mitogen-Activated Protein Kinase (MAPK), and Extracellular signal-regulated kinase (ERK) MAPK signaling pathways.[3] The alteration in G protein-coupled receptors (GPCRs) DCAR-1 and NHR-8 appears to be linked to the inhibition of the JNK and ERK MAPK pathways.[3]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vitro Cytotoxicity Assay (General Protocol)

This assay determines the concentration of a substance that causes 50% cell death (IC50).[4]

-

Cell Culture: Human cell lines such as hepatocellular carcinoma cells (HepG2) or fibroblasts are cultured in appropriate media and conditions.[4]

-

Exposure: Cells are seeded in 96-well plates and, after attachment, are exposed to a range of concentrations of CPPD-Q for 24 to 72 hours.[4]

-

Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial activity, or the neutral red uptake assay, which evaluates lysosomal integrity.[4]

-

Data Analysis: A dose-response curve is generated to calculate the IC50 value.[4]

C. elegans Neurotoxicity Assay

This assay evaluates the neurotoxic effects of CPPD-Q using the nematode Caenorhabditis elegans as a model organism.[3]

-

Animal Model: Wild-type C. elegans are used.

-

Exposure: Worms are exposed to various concentrations of CPPD-Q (e.g., 0.01-10 µg/L) in a suitable medium.[3]

-

Behavioral Analysis: Locomotion behaviors, including head thrash, body bend, forward turn, and backward turn, are quantified.[3]

-

Neurodegeneration Analysis: Specific neuronal populations (e.g., GABAergic neurons) are examined for signs of degeneration, often using fluorescent reporter strains.[3]

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of target genes involved in relevant signaling pathways.[3]

Conclusion

The preclinical evaluation of CPPD-Q is in its early stages. Current data, primarily from ecotoxicological and C. elegans studies, suggest potential for environmental toxicity and neurotoxicity. The identified involvement of the TGF-β and MAPK signaling pathways provides a foundation for further mechanistic investigations. However, the absence of robust cytotoxicity and genotoxicity data in mammalian systems represents a critical knowledge gap that needs to be addressed to fully understand the potential risks of CPPD-Q to human health. Future research should prioritize these areas to enable a comprehensive risk assessment.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of CPPD-Quinone

Disclaimer: The following technical guide is based on publicly available scientific literature. "CPPD-Q" is identified as CPPD-quinone, a transformation product of the antioxidant N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) used in the rubber industry. It is primarily studied in the context of environmental toxicology. As such, traditional pharmacokinetic data (e.g., absorption, distribution, metabolism, and excretion in mammalian systems for therapeutic purposes) is not available. This guide focuses on the available toxicokinetic and toxicodynamic information.

Introduction

CPPD-quinone (CPPD-Q) is a quinone derivative formed from the oxidation of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), an antioxidant and antiozonant widely used in rubber products. The environmental presence of CPPD-Q, primarily from tire wear particles, has raised concerns about its potential toxicological effects on various organisms. This document provides a comprehensive overview of the current understanding of the pharmacodynamics—or more accurately, the toxicodynamics—of CPPD-Q, with a focus on its effects in non-mammalian model organisms where it has been studied.

Pharmacodynamics / Toxicodynamics

The pharmacodynamic effects of CPPD-Q have been investigated in aquatic bacteria and the nematode Caenorhabditis elegans, revealing mechanisms of toxicity related to oxidative stress, intestinal damage, and neurotoxicity.

Acute Toxicity in Vibrio fischeri

CPPD-Q exhibits acute toxicity to the aquatic bacterium Vibrio fischeri, a common model for ecotoxicology studies. The primary endpoint measured is the inhibition of bioluminescence.

| Parameter | Value | Organism | Reference |

| EC50 (Bioluminescence Inhibition) | 6.98 mg/L | Vibrio fischeri | [1] |

Intestinal Toxicity in Caenorhabditis elegans

In the nematode C. elegans, CPPD-Q has been shown to induce intestinal toxicity by increasing intestinal permeability and causing the production of reactive oxygen species (ROS).

| Effect | Concentration Range | Organism | Reference |

| Enhanced Intestinal Permeability | 1-10 µg/L | Caenorhabditis elegans | [2] |

| Intestinal ROS Production | 0.1-10 µg/L | Caenorhabditis elegans | [2] |

Neurotoxicity in Caenorhabditis elegans

CPPD-Q exposure at environmentally relevant concentrations has been demonstrated to cause neurotoxicity in C. elegans, affecting locomotion and inducing neurodegeneration. The underlying mechanism involves the inhibition of key signaling pathways.

| Effect | Concentration Range | Organism | Reference |

| Decreased head thrash, body bend, and forward turn | 0.01-10 µg/L | Caenorhabditis elegans | [3] |

| Increased backward turn | 0.01-10 µg/L | Caenorhabditis elegans | [3] |

| Neurodegeneration in GABAergic system | 10 µg/L | Caenorhabditis elegans | [3] |

| Decreased expression of daf-7 (TGF-β ligand), jnk-1 (JNK MAPK), and mpk-1 (ERK MAPK) | 0.01-10 µg/L | Caenorhabditis elegans | [3] |

Signaling Pathways

The neurotoxic effects of CPPD-Q in C. elegans are associated with the downregulation of conserved signaling pathways, including the Transforming Growth Factor-beta (TGF-β), c-Jun N-terminal kinase (JNK) MAPK, and Extracellular signal-regulated kinase (ERK) MAPK pathways.

Experimental Protocols

Vibrio fischeri Bioluminescence Inhibition Assay

This protocol is based on the standardized method ISO 11348-3 for determining the inhibitory effect of water samples on the light emission of Vibrio fischeri.

Objective: To determine the acute toxicity of CPPD-Q by measuring the inhibition of bioluminescence in Vibrio fischeri.

Methodology:

-

Preparation of Bacterial Suspension: Freeze-dried Vibrio fischeri are reconstituted in a reconstitution solution to create a bacterial suspension. The suspension is kept at a controlled temperature (e.g., 15°C).

-

Preparation of Test Samples: A series of dilutions of CPPD-Q are prepared in a suitable solvent and then in the assay medium (e.g., 2% NaCl solution). A control sample without CPPD-Q is also prepared.

-

Exposure: The bacterial suspension is added to the test cuvettes containing the different concentrations of CPPD-Q and the control.

-

Incubation: The cuvettes are incubated for a specified period (e.g., 15 or 30 minutes) at a constant temperature (15°C).

-

Measurement: The bioluminescence of each sample is measured using a luminometer.

-

Data Analysis: The percentage of luminescence inhibition for each CPPD-Q concentration is calculated relative to the control. The EC50 value (the concentration that causes a 50% reduction in bioluminescence) is then determined.

Caenorhabditis elegans Toxicity Assays

The following are generalized protocols based on the abstracts of the cited literature for assessing intestinal and neurotoxicity in C. elegans.

Objective: To evaluate the effects of CPPD-Q on intestinal permeability, ROS production, and neurobehavioral endpoints in C. elegans.

Methodology:

-

Nematode Culture and Synchronization: Wild-type or specific transgenic strains of C. elegans are maintained on nematode growth medium (NGM) agar plates seeded with E. coli OP50. A synchronized population of L1 larvae is obtained by bleaching gravid adults.

-

Exposure: Synchronized L1 larvae are exposed to various concentrations of CPPD-Q (e.g., 0.01-10 µg/L) in liquid culture or on NGM plates until they reach a specific developmental stage (e.g., L4 or young adult).

-

Endpoint Analysis:

-

Intestinal Permeability: Exposed nematodes are fed a fluorescent dye (e.g., fluorescein isothiocyanate-dextran). The accumulation of the dye in the body cavity, indicating a compromised intestinal barrier, is visualized and quantified using fluorescence microscopy.

-

ROS Production: Intracellular ROS levels in the intestine are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). Fluorescence intensity is quantified using a fluorescence microscope or a microplate reader.

-

Locomotion Assays: The effects on locomotion are assessed by measuring parameters such as head thrashes (number of side-to-side movements of the head in liquid) and body bends (number of sinusoidal movements on an agar plate) over a defined period.

-

Neurodegeneration: Neurodegeneration is observed in transgenic strains expressing fluorescent proteins in specific neurons (e.g., GABAergic neurons). Neuronal damage, such as breaks in axons or loss of cell bodies, is scored using fluorescence microscopy.

-

-

Gene Expression Analysis: The expression levels of target genes (e.g., daf-7, jnk-1, mpk-1) are quantified using quantitative real-time PCR (qRT-PCR) from RNA extracted from exposed and control nematodes.

Conclusion

The available data indicate that CPPD-quinone is a toxic compound to the model organisms Vibrio fischeri and Caenorhabditis elegans. Its toxic effects are mediated through the induction of oxidative stress, disruption of intestinal integrity, and interference with conserved neuronal signaling pathways. The lack of traditional pharmacokinetic studies in mammalian models means that its potential effects on human health are largely unknown. Further research is required to understand the full toxicological profile of this environmentally relevant compound.

References

- 1. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of intestinal toxicity in enhancing intestinal permeability and in causing ROS production of six PPD quinones in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotoxicity and accumulation of CPPD quinone at environmentally relevant concentrations in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

CPPD-Quinone: A Technical Review of its Toxicological Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPPD-quinone (CPPD-Q), chemically known as 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione, is an oxidized derivative of the antiozonant N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). While CPPD is utilized in the rubber industry to prevent degradation of materials, its transformation product, CPPD-Q, has emerged as a compound of interest in the fields of toxicology and environmental science. This technical guide provides a comprehensive review of the current literature on CPPD-Q, with a focus on its toxicological effects, underlying mechanisms of action, and relevant experimental methodologies.

Quantitative Toxicological Data

The toxicological effects of CPPD-Q have been investigated in various model organisms. The following tables summarize the available quantitative data from the literature.

| Endpoint | Value | Organism/System | Reference(s) |

| Aquatic Toxicity | |||

| EC50 (Bioluminescence Inhibition) | 6.98 mg/L | Vibrio fischeri (bacterium) | [1] |

| Nematode Toxicity | |||

| Neurotoxicity | Observed at 0.01-10 µg/L | Caenorhabditis elegans | [2] |

| Intestinal ROS Production | Induced at 1 and 10 µg/mL | Caenorhabditis elegans | [1] |

Table 1: Summary of CPPD-Q Toxicity Data

A comparative analysis of the toxicity of various p-phenylenediamine quinones (PPD-Qs) reveals that the toxic effects are highly dependent on the specific chemical structure. Notably, while 6PPD-Q has been shown to be highly toxic to certain fish species, CPPD-Q and other analogues did not exhibit the same level of acute toxicity in rainbow trout at concentrations up to 50 μg/L.[3]

| Compound | 96-hour LC50 (Rainbow Trout) | Reference(s) |

| 6PPD-Q | 0.35 µg/L | [3] |

| CPPD-Q | No toxicity observed up to 50 µg/L | [3] |

| HPPD-Q | No toxicity observed up to 50 µg/L | [3] |

| IPPD-Q | No toxicity observed up to 50 µg/L | [3] |

Table 2: Comparative Acute Toxicity of PPD-Quinones in Rainbow Trout

Mechanism of Action

Current research indicates that the toxicity of CPPD-Q is mediated, at least in part, by the induction of oxidative stress and the disruption of key cellular signaling pathways.

Oxidative Stress

Exposure to CPPD-Q has been shown to induce the production of reactive oxygen species (ROS) in the intestines of C. elegans.[1] This increase in ROS can lead to cellular damage and contribute to the observed toxic effects.

Disruption of Signaling Pathways in C. elegans

Studies in the model organism Caenorhabditis elegans have demonstrated that CPPD-Q exposure can lead to neurotoxicity by inhibiting several critical signaling pathways.[2] Specifically, exposure to CPPD-Q was found to decrease the expression of key genes within the Transforming Growth Factor-beta (TGF-β), JNK MAPK, and ERK MAPK signaling cascades.[2] This inhibition of fundamental signaling pathways likely underlies the observed neurotoxic effects, such as decreased head thrash and body bend.[2]

Experimental Protocols

The following are descriptions of key experimental protocols used in the study of CPPD-Q.

C. elegans Neurotoxicity Assay

This assay is used to assess the neurotoxic effects of CPPD-Q by observing changes in the locomotive behavior of the nematode Caenorhabditis elegans.

Objective: To determine the effect of CPPD-Q on the nervous system of C. elegans.

Procedure:

-

Synchronized populations of C. elegans are cultured in liquid media or on nematode growth medium (NGM) agar plates.

-

Worms are exposed to a range of concentrations of CPPD-Q (e.g., 0.01-10 µg/L) for a defined period.

-

Following exposure, individual worms are transferred to a new plate, and their locomotive behaviors are recorded. This can include:

-

Head Thrashes: The number of times the worm bends its head from the midline to the outermost point and back in a set time period (e.g., one minute).

-

Body Bends: The number of sinusoidal bends the worm makes as it moves across the agar plate in a set time period.

-

-

The recorded behavioral data is then statistically analyzed to determine if there are significant differences between the control and CPPD-Q exposed groups. A decrease in head thrashes or body bends is indicative of neurotoxicity.

Intracellular ROS Production Assay in C. elegans

This assay quantifies the level of reactive oxygen species (ROS) within the intestinal cells of C. elegans following exposure to CPPD-Q.

Objective: To measure the induction of oxidative stress by CPPD-Q.

Procedure:

-

C. elegans are exposed to CPPD-Q at various concentrations (e.g., 1 and 10 µg/mL).

-

After the exposure period, the worms are incubated with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).

-

The fluorescence intensity within the intestinal cells of the worms is then measured using a fluorescence microscope or a plate reader.

-

An increase in fluorescence intensity in the CPPD-Q treated worms compared to the control group indicates an increase in intracellular ROS production.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams were created using the DOT language to illustrate key concepts related to CPPD-Q.

Conclusion

CPPD-quinone is an emerging compound of toxicological concern. The available literature indicates that its mechanism of action involves the induction of oxidative stress and the inhibition of crucial cellular signaling pathways, leading to effects such as neurotoxicity in model organisms. Further research is warranted to fully elucidate the toxicological profile of CPPD-Q, particularly in mammalian systems, and to understand its potential implications for human health and the environment. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers and drug development professionals to further investigate the biological effects of this and related compounds.

References

An In-depth Technical Guide on the Role of Calcium Pyrophosphate Dihydrate Crystals in Inflammatory Arthropathy

A Note on Terminology: The term "CPPD-Q" is not standard in biomedical literature. It is likely a typographical error for CPPD, which refers to Calcium Pyrophosphate Dihydrate crystal deposition disease. This guide will focus on the latter, a well-researched inflammatory condition. Separately, "CPPD-Q" is a designation for N-Cyclohexyl-N'-phenyl-p-benzoquinonediimine, an antimicrobial and insecticidal agent studied in environmental toxicology for its effects on organisms like Vibrio fischeri and Caenorhabditis elegans[1][2]. This guide will not focus on this compound as it does not have a described role in a specific human disease state.

Calcium Pyrophosphate Deposition (CPPD) disease is a metabolic arthropathy characterized by the accumulation of calcium pyrophosphate dihydrate crystals in and around the joints, particularly in articular and fibrocartilage[3]. The clinical presentation of CPPD can range from asymptomatic chondrocalcinosis to acute inflammatory arthritis (pseudogout), chronic inflammatory arthritis, or a form of osteoarthritis[4][5]. This guide provides a detailed overview of the molecular mechanisms, experimental models, and quantitative data relevant to the role of CPPD crystals in inducing joint inflammation, intended for researchers and drug development professionals.

Core Pathophysiology and Inflammatory Signaling

The inflammatory potential of CPPD crystals is central to the pathogenesis of the associated arthropathy. The deposition of these crystals in joint tissues triggers a sterile inflammatory response, which shares key molecular and cellular mediators with gout, another crystal-induced arthritis[6][7][8].

The inflammatory cascade is initiated by the interaction of CPPD crystals with synovial cells, including macrophages and neutrophils. This interaction activates multiple signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines[4][9].

Key signaling pathways implicated in CPPD-induced inflammation include:

-

NLRP3 Inflammasome Activation: Phagocytosis of CPPD crystals by macrophages leads to lysosomal destabilization and the release of cathepsin B. This, in turn, activates the NLRP3 inflammasome, a multi-protein complex that drives the cleavage of pro-caspase-1 to its active form, caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β, a potent pro-inflammatory cytokine[4][10].

-

Toll-Like Receptor (TLR) and NF-κB Signaling: CPPD crystals can directly activate cell surface receptors like TLR2 and TLR4[4]. This engagement initiates a signaling cascade that converges on the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those encoding for TNF-α, IL-6, IL-8, and pro-IL-1β[4][10][11].

-